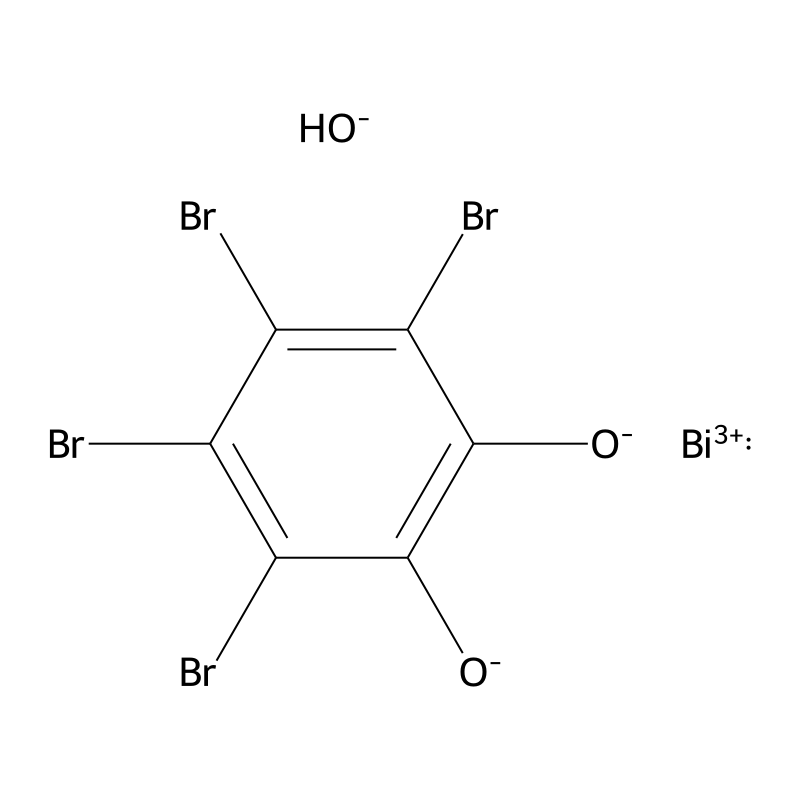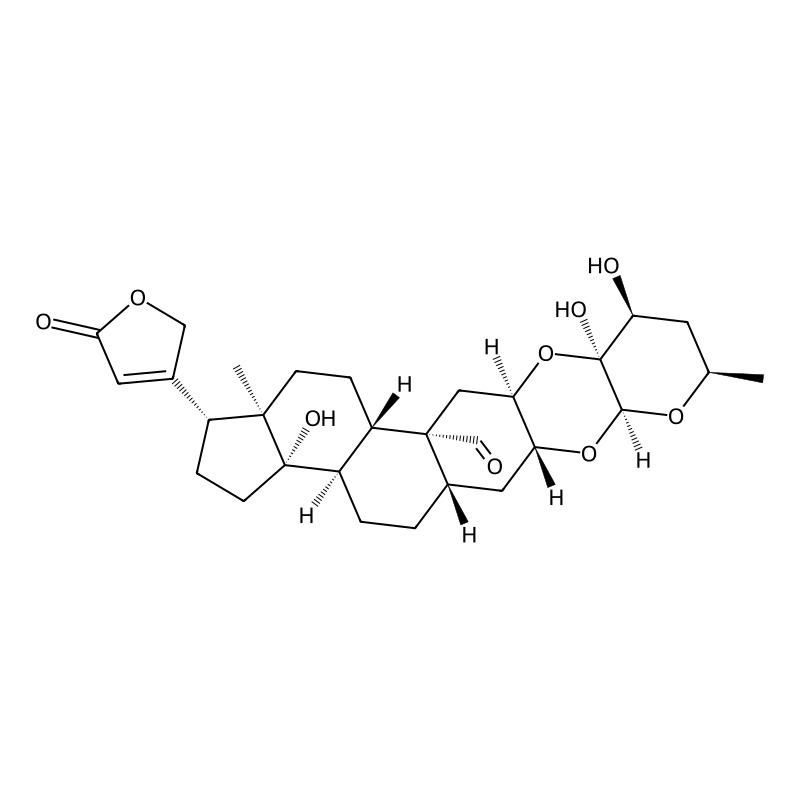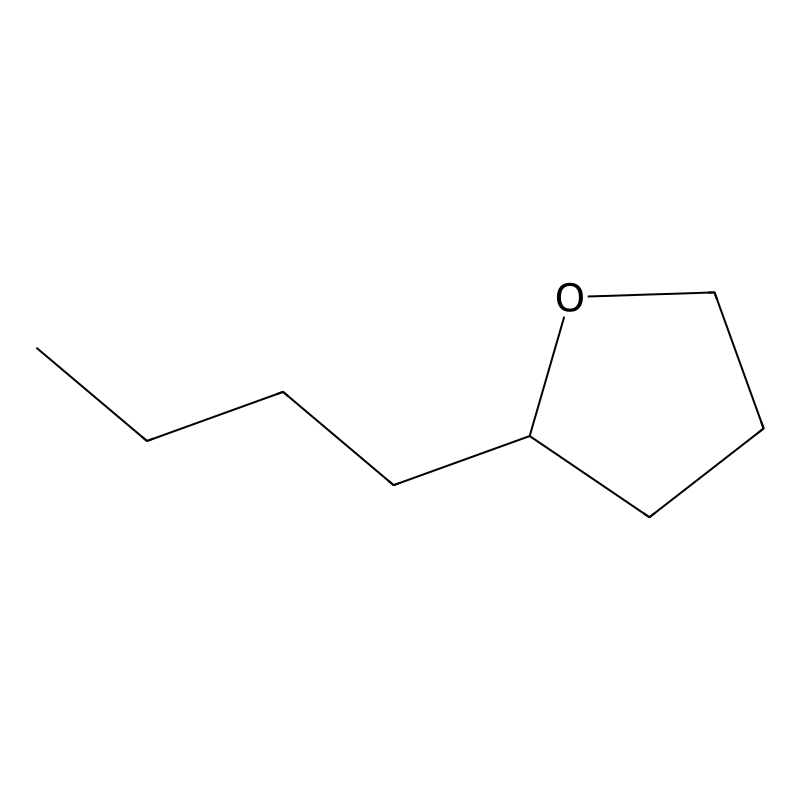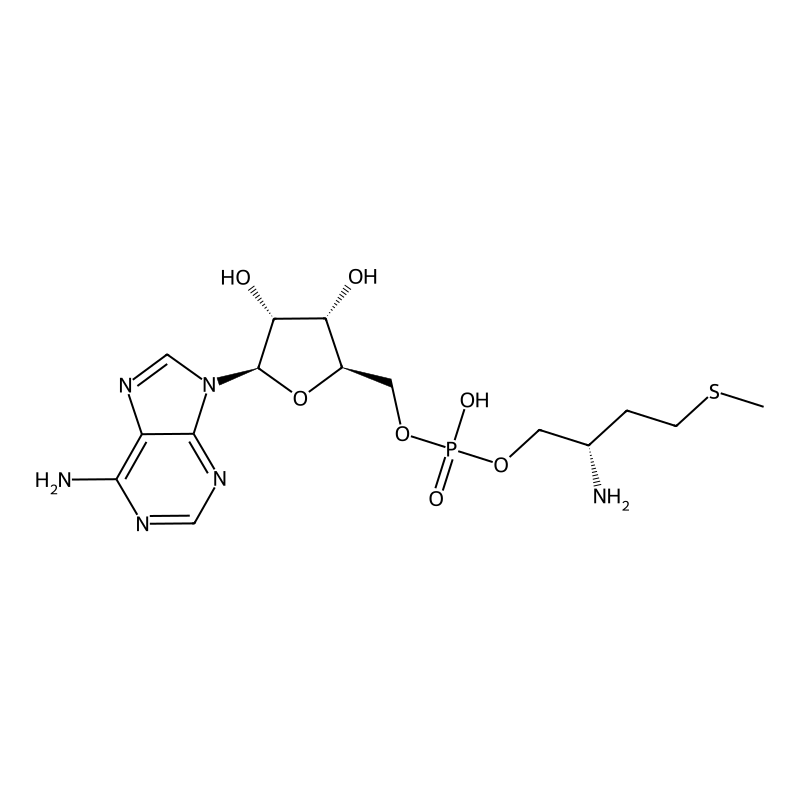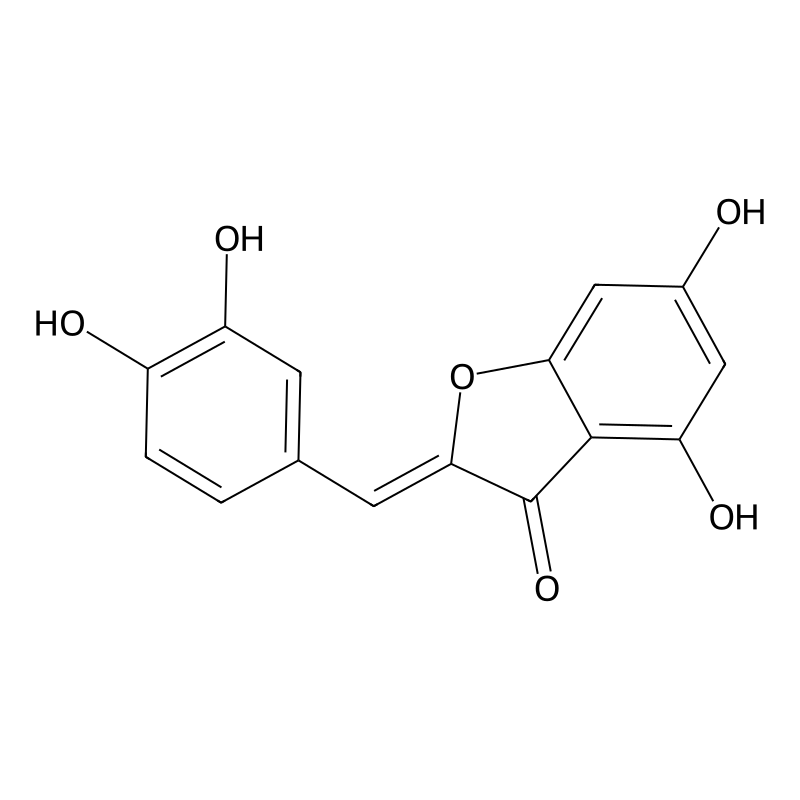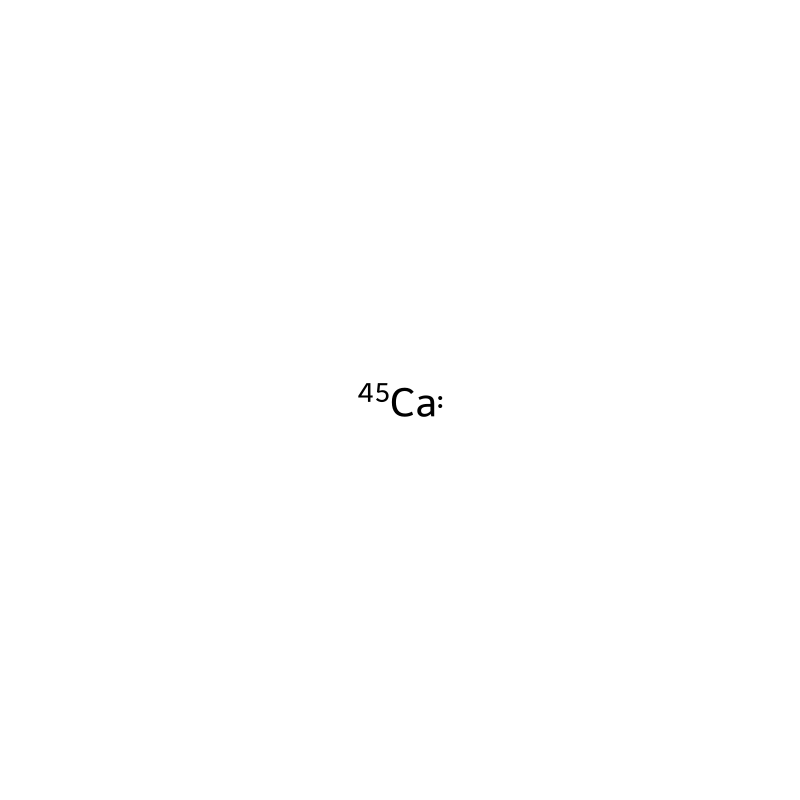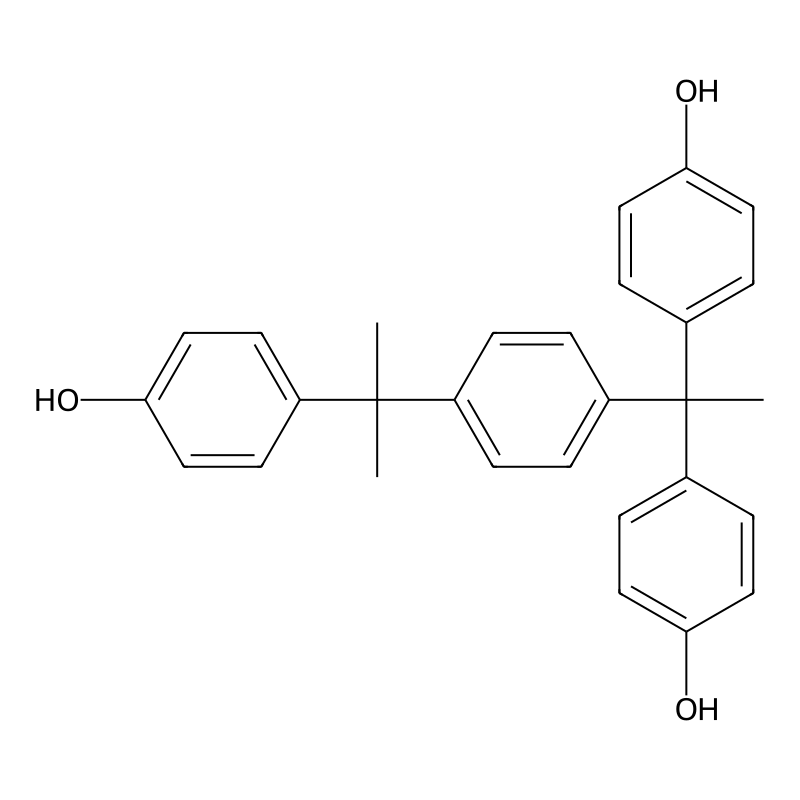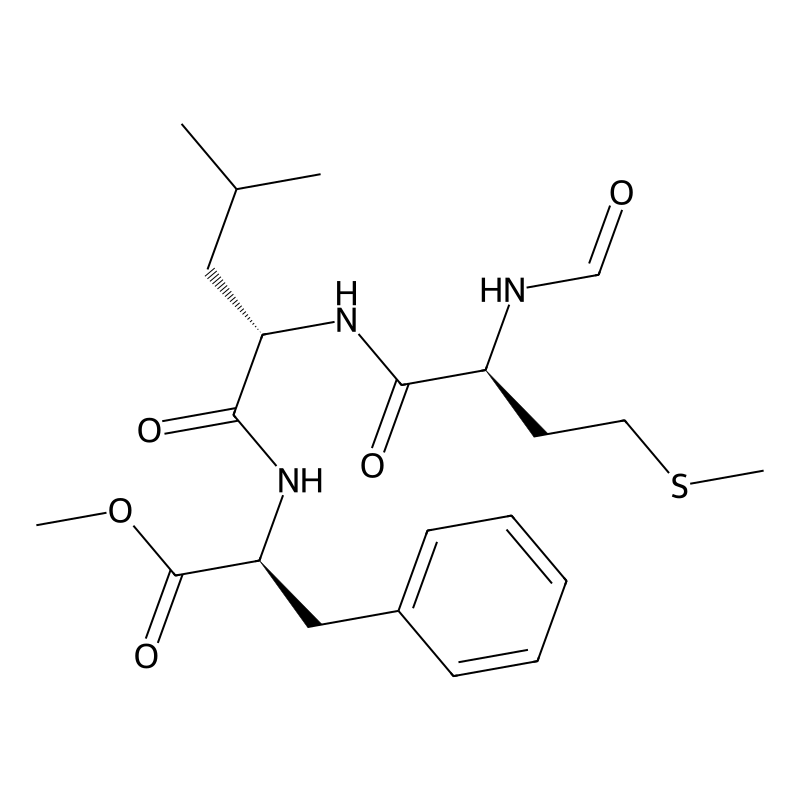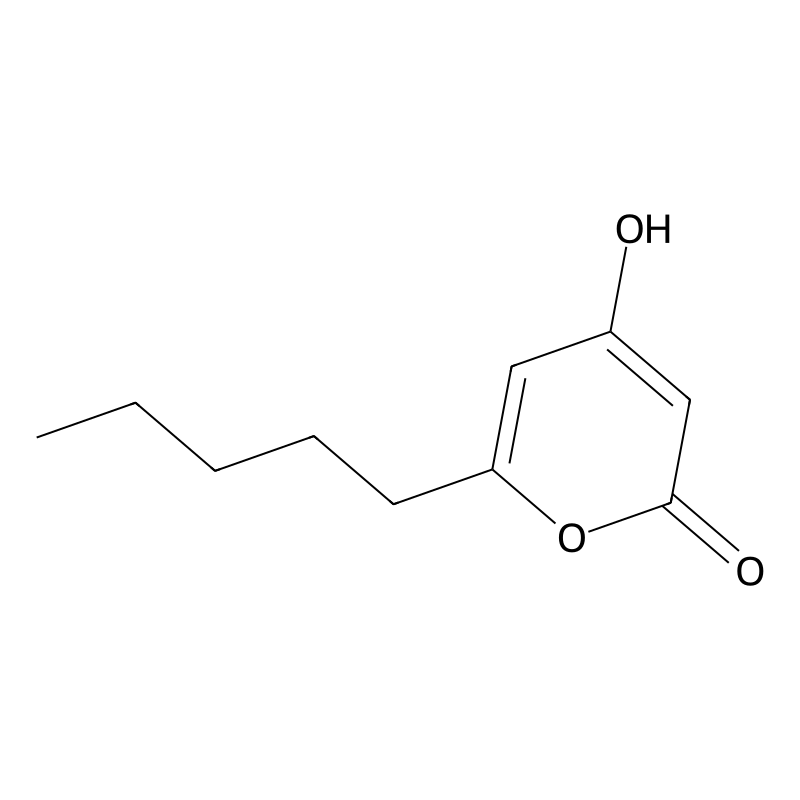Pentylamine hydrobromide
Catalog No.
S3318062
CAS No.
7334-94-3
M.F
C5H14BrN
M. Wt
168.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
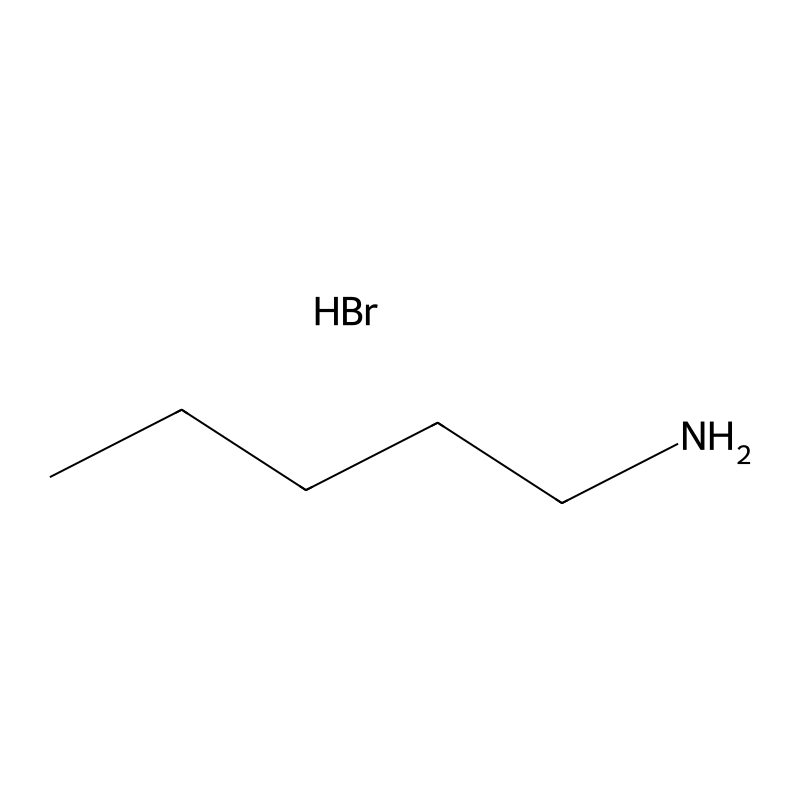
Content Navigation
CAS Number
7334-94-3
Product Name
Pentylamine hydrobromide
IUPAC Name
pentan-1-amine;hydrobromide
Molecular Formula
C5H14BrN
Molecular Weight
168.08 g/mol
InChI
InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H
InChI Key
FECKHSTWGKTQAN-UHFFFAOYSA-N
SMILES
CCCCCN.Br
Canonical SMILES
CCCCCN.Br
- Pentylamine hydrobromide is a white crystalline solid at room temperature [].
- Its origin is typically synthetic, produced from pentylamine and hydrobromic acid [].
- While not widely used commercially, pentylamine hydrobromide finds application in scientific research due to the presence of the functional amine group (NH2) which can participate in various chemical reactions [].
Molecular Structure Analysis
The key feature of pentylamine hydrobromide is its structure:
- It consists of a five-carbon chain (pentyl group) bonded to a primary amine (NH2) at one end and an inorganic bromide (Br-) ion at the other end [].
- The presence of the amine group makes it a potentially nucleophilic compound, meaning it can donate an electron pair in reactions [].
Chemical Reactions Analysis
Pentylamine hydrobromide can participate in various chemical reactions due to the amine functionality. Here are some examples:
- Synthesis: The most common synthesis involves the reaction of pentylamine with hydrobromic acid:
C5H11NH2 (pentylamine) + HBr -> C5H12N•HBr (pentylamine hydrobromide) []
- Acid-Base Reactions: Pentylamine hydrobromide acts as a salt and readily dissolves in water. The amine group can accept a proton (H+) from water, exhibiting weak basicity:
C5H12N•HBr (pentylamine hydrobromide) + H2O -> C5H13NH3+ (pentylammonium ion) + Br- (bromide ion) []
- Alkylation: The amine group can react with alkylating agents (compounds containing a reactive alkyl group) to form substituted amines:
C5H12N•HBr + R-X -> C5H12NR + HX (where R is an alkyl group and X is a leaving group) []
Physical And Chemical Properties Analysis
- Melting point: Likely in the range of 100-200°C (based on similar amine hydrobromides) [].
- Boiling point: Decomposes upon heating (common for amine salts) [].
- Solubility: Soluble in water due to ionic character [].
- Stability: Relatively stable at room temperature, but may decompose upon heating or exposure to strong acids or bases [].
Hydrogen Bond Acceptor Count
1
Hydrogen Bond Donor Count
2
Exact Mass
167.03096 g/mol
Monoisotopic Mass
167.03096 g/mol
Heavy Atom Count
7
Dates
Modify: 2023-08-19
Explore Compound Types
Get ideal chemicals from 750K+ compounds
